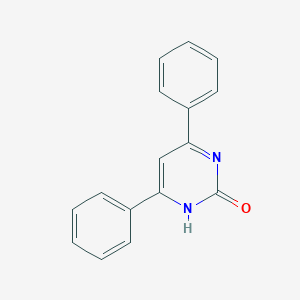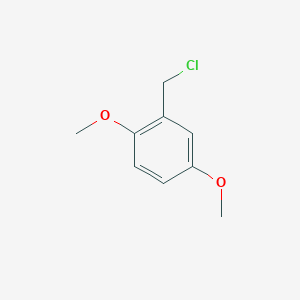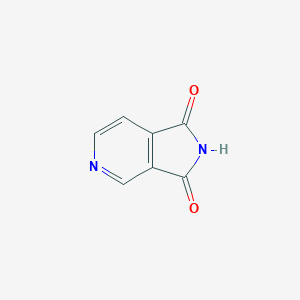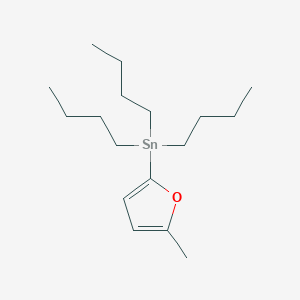
4,6-二苯基嘧啶-2-醇
描述
4,6-Diphenylpyrimidin-2-ol is a compound that has been studied for its potential use in neurological disorders such as insomnia, anxiety, and epilepsy . It has been synthesized as a novel derivative in the quest for new benzodiazepine agonists with more selectivity and low adverse effects .
Synthesis Analysis
The synthesis of 4,6-Diphenylpyrimidin-2-ol involves the design and evaluation of novel derivatives. In one study, compound 2, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol, was found to be the most potent analogue in a radioligand binding assay .Molecular Structure Analysis
The molecular formula of 4,6-Diphenylpyrimidin-2-ol is C16H12N2O . Its molecular weight is 248.28 g/mol . The InChI code is 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Diphenylpyrimidin-2-ol include a molecular weight of 248.28 g/mol, a molecular formula of C16H12N2O, and an InChI code of 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .科学研究应用
癌症研究:极光激酶 A 抑制
4,6-二苯基嘧啶-2-醇: 衍生物因其作为抗癌剂的潜力而受到研究,尤其是通过抑制极光激酶 A (AURKA)。 AURKA 是一种在细胞分裂中起关键作用的蛋白质,抑制它会导致癌细胞的细胞周期停滞,诱导细胞凋亡 . 该化合物的衍生物已被证明可以降低克隆形成能力,并触发人结肠癌细胞的 caspase 介导的凋亡细胞死亡 .
材料科学:区域选择性 O-官能化
在材料科学中,4,6-二苯基嘧啶-2-醇 已被用于区域选择性 O-官能化。这个过程对于创建具有所需特性的特定分子结构至关重要。 已证明使用碳酸铯可以在温和条件下促进这种官能化,这对高精度合成各种材料有利 .
药物化学:驱虫活性
已探索4,6-二苯基嘧啶-2-醇 衍生物的驱虫活性,研究表明其对各种蠕虫有效。 这些化合物已被合成和表征,显示出作为寄生虫感染新疗法的潜力 .
神经退行性疾病:双重抑制特性
研究表明4,6-二苯基嘧啶-2-醇 衍生物可以作为单胺氧化酶和乙酰胆碱酯酶的双重抑制剂。这些酶是治疗阿尔茨海默病的目标,抑制它们可以帮助控制该疾病的进展。 这些化合物还表现出对细胞模型中诱导的神经毒性的神经保护作用 .
化学合成:无催化剂方法
已开发出一种使用4,6-二苯基嘧啶-2-醇 的无催化剂方法,用于嘧啶酮的官能化。 这种方法对化学合成很重要,因为它允许在不需要额外催化剂的情况下创建复杂的分子,这些催化剂可能很昂贵且对环境不利 .
计算化学:QSAR 和计算机模拟对接
定量构效关系 (QSAR) 和计算机模拟对接是用于预测化学化合物活性的计算技术4,6-二苯基嘧啶-2-醇 衍生物一直是这类研究的主题,以了解它们与生物靶标(如 AURKA)的结合能和相互作用,这对药物设计非常有价值 .
分析化学:表征技术
在分析化学中,4,6-二苯基嘧啶-2-醇 及其衍生物使用 NMR、IR 和质谱等技术进行表征。 这些方法对于确认合成化合物的结构以及在药物应用中的质量控制至关重要 .
生物化学:细胞周期分析
4,6-二苯基嘧啶-2-醇 衍生物对细胞周期的影响已在生物化学研究中得到分析。 这些化合物已被证明会导致细胞在 G2/M 期积累,这是癌症治疗中细胞凋亡启动的关键点
作用机制
Target of Action
The primary target of 4,6-Diphenylpyrimidin-2-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
4,6-Diphenylpyrimidin-2-ol interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division .
Biochemical Pathways
The inhibition of AURKA by 4,6-Diphenylpyrimidin-2-ol affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .
Result of Action
The result of 4,6-Diphenylpyrimidin-2-ol’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the triggering of the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . These are all key players in the process of apoptosis, or programmed cell death .
生化分析
Biochemical Properties
4,6-Diphenylpyrimidin-2-ol has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . The nature of this interaction involves the binding of 4,6-Diphenylpyrimidin-2-ol to the active site of AURKA, thereby inhibiting its activity .
Cellular Effects
The effects of 4,6-Diphenylpyrimidin-2-ol on cells are significant. It has been observed to cause the accumulation of the G2/M phase of the cell cycle in HCT116 human colon cancer cells . This suggests that 4,6-Diphenylpyrimidin-2-ol may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 4,6-Diphenylpyrimidin-2-ol involves its binding to AURKA, leading to the inhibition of this enzyme . This interaction results in reduced phosphorylation of AURKA at Thr283, a key step in the activation of this enzyme . This suggests that 4,6-Diphenylpyrimidin-2-ol exerts its effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of 4,6-Diphenylpyrimidin-2-ol in laboratory settings are yet to be fully characterized. It has been observed to induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells , suggesting that it may have long-term effects on cellular function.
属性
IUPAC Name |
4,6-diphenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTASVIOKKMCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347208 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-05-2 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















